molecular formula C23H17ClN4O4S B12032421 4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12032421
M. Wt: 480.9 g/mol
InChI Key: DRAGGKYMIIMFAU-AFUMVMLFSA-N
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Description

4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C19H15ClN4O3 This compound is notable for its unique structure, which includes a quinoline moiety, a hydrazinecarbonyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as piperidine, pyridine, or triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazinecarbonyl group may form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various research applications.

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H17ClN4O4S/c24-17-9-11-18(12-10-17)33(31,32)28-21-8-4-2-6-19(21)23(30)27-25-14-16-13-15-5-1-3-7-20(15)26-22(16)29/h1-14,28H,(H,26,29)(H,27,30)/b25-14+

InChI Key

DRAGGKYMIIMFAU-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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